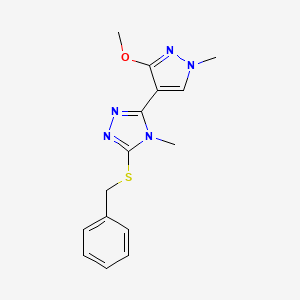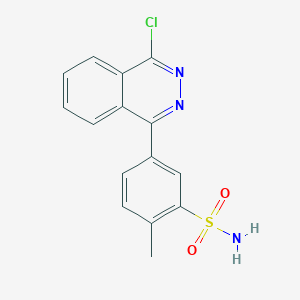
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, commonly known as CPM, is a synthetic compound that is used in various scientific research applications. CPM is a member of the phthalazinone family of compounds, which are used in different scientific fields such as biochemistry, physiology, and pharmacology. CPM has been used in a variety of laboratory experiments and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The design and synthesis of novel compounds like 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide have been explored for their potential as anticancer agents. Researchers investigate their effects on cancer cell lines, aiming to identify compounds that selectively inhibit tumor growth or metastasis. The compound’s structural features may interact with specific cellular targets, making it a promising candidate for further study .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Researchers examine the anti-inflammatory properties of 5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide. By modulating inflammatory pathways, this compound could potentially contribute to therapeutic interventions .
Wirkmechanismus
Target of Action
The primary target of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is cancer cells, specifically hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cells . The compound interacts with these cells, affecting their proliferation and survival .
Mode of Action
The compound’s mode of action involves interaction with its targets, leading to changes in the expression levels of various proteins. For instance, it has been observed to increase the level of caspase-8, a protein involved in apoptosis, or programmed cell death . It also affects the levels of VEGF, NF-κB P65, and TNF-α, proteins involved in angiogenesis, inflammation, and immune response, respectively .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, apoptosis, angiogenesis, inflammation, and immune response. The compound’s action on these pathways leads to downstream effects such as reduced cell proliferation, increased apoptosis, and modulation of immune response .
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells and an increase in their apoptosis. This is achieved through the modulation of various proteins and biochemical pathways. For instance, the compound has been observed to increase the level of caspase-8, leading to increased apoptosis . It also reduces the levels of VEGF, NF-κB P65, and TNF-α, leading to reduced angiogenesis and inflammation, and modulation of immune response .
Eigenschaften
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-6-7-10(8-13(9)22(17,20)21)14-11-4-2-3-5-12(11)15(16)19-18-14/h2-8H,1H3,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRAARVAHRFPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

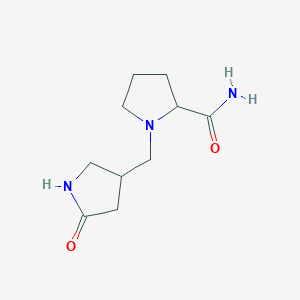

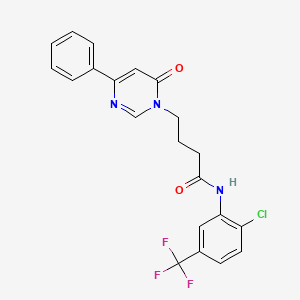
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
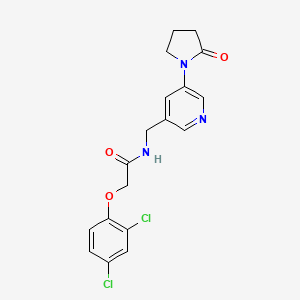
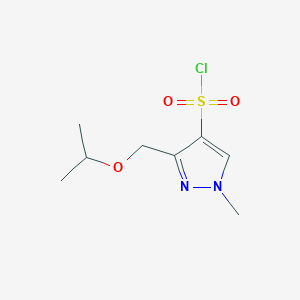
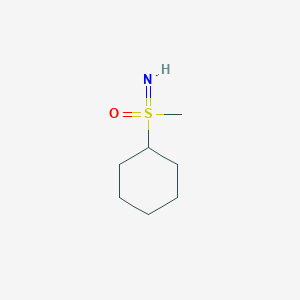
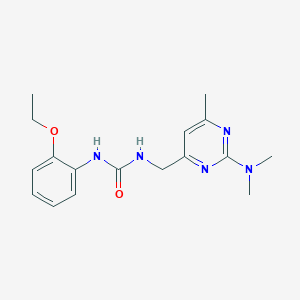
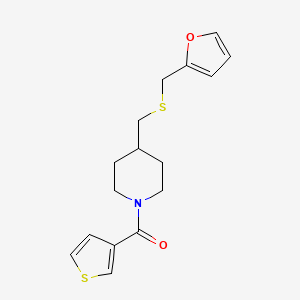


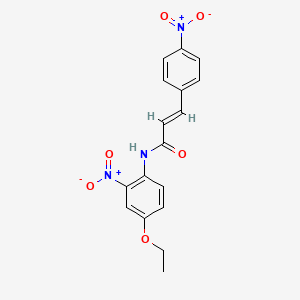
![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
